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Abstract
DEG-35 is a novel small molecule that functions as a "molecular glue," redirecting the E3

ubiquitin ligase cereblon (CRBN) to induce the degradation of two key oncoproteins: Ikaros

family zinc finger 2 (IKZF2), also known as Helios, and casein kinase 1 alpha (CK1α). This

dual-degrader activity has shown significant promise in preclinical models of acute myeloid

leukemia (AML), a hematologic malignancy with a poor prognosis. This technical guide

provides a comprehensive overview of the mechanism of action of DEG-35, detailed

experimental protocols for its characterization, and a summary of its efficacy.

Introduction to DEG-35 and Cereblon-Mediated
Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the

cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-

causing proteins. Molecular glues are small molecules that induce a novel interaction between

an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent

degradation of the target.

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. It is

the target of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15606136?utm_src=pdf-interest
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://www.benchchem.com/product/b15606136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


agents bind to CRBN and recruit neosubstrates for degradation. DEG-35 is a recently

developed molecular glue that leverages this mechanism to target IKZF2 and CK1α.[1][2][3][4]

[5]

IKZF2 is a hematopoietic transcription factor implicated in the self-renewal of leukemia stem

cells and the inhibition of myeloid differentiation.[6] CK1α is a serine/threonine kinase that plays

a role in various cellular processes, and its degradation can activate the p53 tumor suppressor

pathway.[2][7][8] By simultaneously targeting both proteins, DEG-35 offers a multi-pronged

approach to treating AML.

Mechanism of Action of DEG-35
DEG-35 acts as a molecular glue to induce the formation of a ternary complex between CRBN

and its target proteins, IKZF2 and CK1α. This proximity leads to the polyubiquitination of the

target proteins by the CUL4A-DDB1-CRBN E3 ligase complex, marking them for degradation

by the 26S proteasome. The degradation of IKZF2 and CK1α results in two key anti-leukemic

effects: the induction of myeloid differentiation and the activation of the p53-mediated apoptotic

pathway, which collectively inhibit the growth and survival of AML cells.[2][7][8]
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Caption: Mechanism of action of DEG-35.

Quantitative Data
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The efficacy of DEG-35 has been quantified through various in vitro and in vivo studies. A

summary of the key quantitative data is presented below.

Parameter Cell Line Value Reference

DC50 (IKZF2) MOLM-13 (AML) 4.4 nM [9]

DC50 (CK1α) MOLM-13 (AML) 1.4 nM [9]

Median Survival Mouse Model of AML
66 days (DEG-77) vs.

35 days (vehicle)
[3]

Note: DEG-77 is a more soluble analog of DEG-35 with comparable in vitro activity.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of DEG-35.

Cell Culture and Reagents
Cell Lines: MOLM-13 (human acute myeloid leukemia) and other relevant AML cell lines.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and

1% penicillin-streptomycin.

Compounds: DEG-35 and DEG-77 are synthesized as described in Miyamoto et al., 2023.

Stock solutions are prepared in DMSO.

Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of IKZF2 and CK1α following treatment with

DEG-35.

Cell Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat with

varying concentrations of DEG-35 or DMSO (vehicle control) for the desired time points

(e.g., 4, 8, 12, 24 hours).
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Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and

separate by electrophoresis. Transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in

TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF2,

CK1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane

with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence

(ECL) substrate and an imaging system. Quantify band intensities using densitometry

software.
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Caption: Western blotting workflow.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary
Complex Formation
This assay is used to demonstrate the DEG-35-dependent interaction between CRBN and its

target proteins.

Cell Transfection and Treatment: Transfect HEK293T cells with constructs expressing tagged

versions of CRBN (e.g., FLAG-CRBN) and the target protein (e.g., MYC-IKZF2). Treat the

cells with DEG-35 or DMSO for a specified time.

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged

proteins (e.g., anti-FLAG antibody) and protein A/G magnetic beads to pull down the protein

complex.

Washing: Wash the beads several times to remove non-specific binding proteins.

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the

eluates by western blotting using antibodies against both tagged proteins.

In Vivo Efficacy Studies in AML Mouse Models
These studies are crucial to evaluate the therapeutic potential of DEG-35.

Animal Models: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human AML

cell lines (e.g., MOLM-13) or patient-derived xenografts (PDXs).

Drug Administration: Once leukemia is established, treat the mice with DEG-77 (the more

soluble analog of DEG-35) or a vehicle control via an appropriate route (e.g., intraperitoneal

injection).

Monitoring: Monitor the mice for signs of disease progression, body weight, and overall

health.

Efficacy Assessment: Measure the leukemia burden in the peripheral blood, bone marrow,

and spleen at various time points using flow cytometry. The primary endpoint is typically

overall survival.

Pharmacodynamic Studies: At the end of the study, or at specific time points, tissues can be

harvested to assess the degradation of IKZF2 and CK1α by western blotting or

immunohistochemistry.

Signaling Pathways and Cellular Consequences
The dual degradation of IKZF2 and CK1α by DEG-35 triggers distinct downstream signaling

pathways that contribute to its anti-leukemic activity.

IKZF2 Degradation and Myeloid Differentiation
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IKZF2 is known to suppress the expression of genes involved in myeloid differentiation. Its

degradation by DEG-35 relieves this suppression, leading to the differentiation of AML blasts

into more mature myeloid cells. This is a key therapeutic strategy in AML, as it can halt the

proliferation of leukemic blasts.

CK1α Degradation and p53 Activation
The degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor

protein. Activated p53 can then induce cell cycle arrest and apoptosis, further contributing to

the elimination of AML cells.
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Caption: Downstream signaling pathways of DEG-35.

Conclusion and Future Directions
DEG-35 represents a promising new therapeutic agent for the treatment of AML. Its novel

mechanism of action, involving the dual degradation of IKZF2 and CK1α, offers a multi-faceted

attack on leukemic cells. The potent in vitro and in vivo activity of DEG-35 and its analog DEG-

77 warrant further investigation and clinical development.

Future research should focus on:

Optimizing the pharmacokinetic and pharmacodynamic properties of DEG-35 and its

analogs.

Investigating the efficacy of DEG-35 in a broader range of AML subtypes and in combination

with other anti-leukemic agents.

Identifying potential mechanisms of resistance to DEG-35.

Exploring the therapeutic potential of dual IKZF2 and CK1α degradation in other

malignancies.

This technical guide provides a solid foundation for researchers and drug developers interested

in the exciting field of targeted protein degradation and the promising therapeutic potential of

DEG-35.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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